molecular formula C8H6BClO6 B8119040 4-Borono-5-chlorophthalic acid

4-Borono-5-chlorophthalic acid

Cat. No.: B8119040
M. Wt: 244.39 g/mol
InChI Key: VWSOOANMQSLEJW-UHFFFAOYSA-N
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Description

4-Borono-5-chlorophthalic acid is a chemical compound that belongs to the family of benzenedicarboxylic acids This compound is characterized by the presence of a chloro group, a dihydroxyboranyl group, and two carboxylic acid groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Borono-5-chlorophthalic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-chlorophthalic acid.

    Introduction of Dihydroxyboranyl Group: The dihydroxyboranyl group can be introduced through a reaction with a boronic acid derivative under specific conditions.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used.

    Purification: The product is typically purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Borono-5-chlorophthalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-Borono-5-chlorophthalic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Borono-5-chlorophthalic acid involves its interaction with specific molecular targets and pathways. The dihydroxyboranyl group can form complexes with various biomolecules, influencing their activity and function. The chloro and carboxylic acid groups can also participate in chemical interactions that modulate the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalic Acid: 1,2-Benzenedicarboxylic acid, a simpler analog without the chloro and dihydroxyboranyl groups.

    Isophthalic Acid: 1,3-Benzenedicarboxylic acid, differing in the position of the carboxylic acid groups.

    Terephthalic Acid: 1,4-Benzenedicarboxylic acid, another isomer with different carboxylic acid group positions.

Properties

IUPAC Name

4-borono-5-chlorophthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BClO6/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2,15-16H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSOOANMQSLEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)C(=O)O)C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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